1-(thian-4-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(thian-4-yl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Thiane is a heterocyclic compound containing a ring of four carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a thiane ring. The exact structure would depend on the specific locations of these rings and any additional functional groups .Chemical Reactions Analysis
As a pyrazole derivative, this compound might undergo reactions typical of this class of compounds. This could include electrophilic substitution, nucleophilic substitution, or other reactions depending on the specific structure and conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and location of functional groups, the overall size and shape of the molecule, and the specific atoms present .Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis and structural characterization of compounds related to 1-(thian-4-yl)-1H-pyrazol-3-amine. For instance, studies on the synthesis of oligopeptides containing heterocyclic α‐amino carboxylic acids have been conducted, where spiroheterocyclic compounds were used as synthons for dipeptides, showcasing the utility of such compounds in peptide synthesis (Stoykova, Linden, & Heimgartner, 2013). Moreover, the synthesis and characterization of pyrazole derivatives have been undertaken, highlighting the structural diversity achievable with pyrazole-based compounds (Titi et al., 2020).
Biological and Pharmacological Applications
Research into the biological and pharmacological applications of pyrazole derivatives, including those similar to this compound, has been extensive. Some studies focus on the antimicrobial and antioxidant activities of synthesized compounds, suggesting potential applications in treating infections and oxidative stress (Rizk, El‐Borai, Ragab, & Ibrahim, 2020). Additionally, research on the synthesis and antibacterial activity of novel derivatives has demonstrated significant antibacterial potency, indicating their potential as novel antibacterial agents (Kerru, Gummidi, Bhaskaruni, Maddila, & Jonnalagadda, 2020).
Chemical Synthesis and Catalysis
The role of this compound-related compounds in chemical synthesis and catalysis has also been explored. Studies have demonstrated their use in the development of green chemistry protocols, such as the synthesis of 4H-pyrano[2,3-c]pyrazoles in aqueous media (Prasanna, Perumal, & Menéndez, 2013). Furthermore, the application in organocatalytic reactions has been investigated, providing a pathway to synthesize biologically active heterocycles via an efficient one-pot process (Enders, Grossmann, Gieraths, Duezdemir, & Merkens, 2012).
Safety and Hazards
Properties
IUPAC Name |
1-(thian-4-yl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-8-1-4-11(10-8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGYKPZLUPKCKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2C=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.